molecular formula C9H11BrFN B1532540 2-(5-Bromo-2-fluorophenyl)propan-2-amine CAS No. 1314735-57-3

2-(5-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B1532540
CAS No.: 1314735-57-3
M. Wt: 232.09 g/mol
InChI Key: JCKRYVSAEXZQQA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)propan-2-amine and its hydrochloride salt (CAS 1314735-57-3) are valuable chemical intermediates in medicinal chemistry and pharmaceutical research. This compound is primarily recognized as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of Selective Serotonin Reuptake Inhibitors (SSRIs) and other central nervous system (CNS) agents . The strategic incorporation of both bromo and fluoro substituents on the aromatic ring enhances the molecule's properties, allowing for efficient coupling in multi-step synthetic routes and improving receptor selectivity and bioavailability in lead compounds . Researchers value this intermediate for creating novel fluorinated and brominated aromatic scaffolds, which are crucial in the pursuit of new antidepressants and anxiolytic drugs . The structural motif of a substituted phenylpropan-2-amine is of significant interest in neuropharmacology, and the specific halogen pattern on this compound provides a versatile platform for further chemical exploration and optimization in drug discovery programs . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKRYVSAEXZQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2 5 Bromo 2 Fluorophenyl Propan 2 Amine

Retrosynthetic Analysis of 2-(5-Bromo-2-fluorophenyl)propan-2-amine

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnection strategy involves cleaving the carbon-nitrogen bond of the tertiary amine and the bond connecting the isopropylamine group to the aromatic ring.

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the propan-2-amine moiety. This suggests a precursor such as 2-(5-bromo-2-fluorophenyl)propan-2-ol. This tertiary alcohol could be converted to the target amine through a nucleophilic substitution pathway, such as the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) under acidic conditions, followed by hydrolysis.

Aryl-C Bond Disconnection: A further disconnection of the aryl-C bond in the tertiary alcohol precursor points to two key synthons: a (5-bromo-2-fluorophenyl) nucleophile and an acetone electrophile. The nucleophilic synthon can be realized as a Grignard reagent, (5-bromo-2-fluorophenyl)magnesium bromide, or an organolithium species, (5-bromo-2-fluorophenyl)lithium. These can be prepared from the corresponding aryl halide, 1,4-dibromo-2-fluorobenzene or 1-bromo-4-fluorobenzene through halogen-metal exchange or directed ortho-metalation, respectively. google.com

This analysis suggests a primary forward synthesis starting from 1-bromo-4-fluorobenzene.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes focus on efficiency, selectivity, and the incorporation of modern synthetic methods.

The target molecule, this compound, is an achiral molecule. The carbon atom bearing the amine group is also attached to two identical methyl groups, meaning it is not a stereocenter. Consequently, stereoselective synthesis is not a relevant consideration for the preparation of this specific compound.

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement in a potential synthesis include:

Solvent Selection: Traditional syntheses involving Grignard reagents often use solvents like diethyl ether or tetrahydrofuran (THF). Exploring greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile, is a viable strategy.

Atom Economy: Routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. For instance, a direct amination process that avoids the use of protecting groups or multi-step conversions would improve atom economy.

Catalytic Processes: Employing catalytic methods instead of stoichiometric reagents reduces waste. For example, if a cross-coupling reaction were used to form the aryl-C bond, using a highly efficient palladium or nickel catalyst at low loadings would be a green approach. google.com

Catalysis is central to the efficient synthesis of the target molecule. In a plausible route involving the formation of a (5-bromo-2-fluorophenyl) nucleophile followed by reaction with acetone, the key bond-forming step itself is typically not catalytic. However, catalysts are crucial in preparing the necessary precursors.

For instance, if an alternative route using a Suzuki or Kumada cross-coupling reaction were devised, catalyst selection would be paramount. google.com A Suzuki coupling would involve reacting a boronic acid derivative, such as (5-bromo-2-fluorophenyl)boronic acid, with an appropriate coupling partner. google.com The development of palladium-based catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) has enabled such couplings to proceed under milder conditions and with higher efficiency. For a Kumada coupling, a nickel-based catalyst such as NiCl2(dppe) could be employed to couple a Grignard reagent with a suitable electrophile. google.com

Optimization of Reaction Conditions for the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and cost. For the key step of reacting a (5-bromo-2-fluorophenyl) Grignard reagent with acetone, several parameters would need to be optimized. A systematic study could investigate the effects of temperature, solvent, and reaction time on the yield of the resulting tertiary alcohol.

Below is a hypothetical data table illustrating an optimization study for this reaction.

EntryTemperature (°C)SolventReaction Time (h)Yield (%)
1-78 to 0THF265
20THF278
325 (Room Temp)THF272
40Diethyl Ether275
502-MeTHF281
602-MeTHF482

This table is illustrative and contains hypothetical data.

The data suggest that conducting the reaction at 0°C in 2-MeTHF provides the highest yield. Further optimization could involve adjusting the concentration of the Grignard reagent and the rate of acetone addition.

Scale-Up Considerations for the Production of this compound

Transitioning the synthesis from a laboratory scale to industrial production introduces several challenges that must be addressed:

Thermal Management: The formation of the Grignard reagent is highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of reagents, such as acetone to the Grignard solution, must be carefully controlled to maintain the optimal reaction temperature and prevent the formation of impurities.

Work-up and Purification: Laboratory-scale purifications often rely on chromatography. For industrial production, this is often not economically viable. Developing a robust purification process based on crystallization or distillation is essential. This would involve a careful selection of solvents to ensure high recovery and purity of the final product.

Cost of Raw Materials: The cost and availability of starting materials, such as 1-bromo-4-fluorobenzene or 2,4-dibromofluorobenzene, are critical factors in the economic viability of the synthesis on a large scale. google.com

Advanced Spectroscopic and Crystallographic Elucidation of 2 5 Bromo 2 Fluorophenyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(5-Bromo-2-fluorophenyl)propan-2-amine

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of organic compounds in solution. For This compound , a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign the proton (¹H) and carbon (¹³C) chemical shifts unambiguously.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two equivalent methyl groups on the propane (B168953) unit would theoretically appear as a singlet, integrating to six protons. The amine protons would present as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Key signals would include those for the two equivalent methyl carbons, the quaternary carbon attached to the amine group, and the six distinct aromatic carbons, with their chemical shifts influenced by the bromine and fluorine substituents. The carbon-fluorine coupling constants (J-coupling) would be particularly informative for assigning the carbons of the phenyl ring.

Multi-Dimensional NMR Techniques Applied to this compound

To resolve spectral overlap and confirm connectivity, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For This compound , this would primarily be useful for confirming the through-bond correlations between the aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of protonated carbons, linking the signals in the ¹H and ¹³C spectra. For instance, the aromatic C-H signals would be clearly identified.

A summary of expected NMR data is presented in the interactive table below.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)7.0 - 7.6mJ(H,H), J(H,F)
¹H (CH₃)~1.5s
¹H (NH₂)Variablebr s
¹³C (Aromatic C-Br)~115dJ(C,F)
¹³C (Aromatic C-F)~160d¹J(C,F)
¹³C (Aromatic C-H)115 - 135m
¹³C (Aromatic C-quat)~140dJ(C,F)
¹³C (C-NH₂)~50s
¹³C (CH₃)~30q

Note: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

Solid-State NMR Characterization of this compound

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into the structure in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. The ssNMR spectra could reveal the presence of polymorphism (different crystal forms) through variations in chemical shifts and peak multiplicities. Furthermore, ssNMR can probe intermolecular interactions by identifying protons that are in close spatial proximity.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for This compound is not publicly available, a hypothetical analysis would yield crucial information about its solid-state conformation and intermolecular interactions. The process would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.

The expected crystallographic parameters that would be determined are presented in the table below.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Specific Å and ° values
Volume (V)ų
Z (molecules per unit cell)Integer value
Density (calculated)g/cm³
R-factorValue indicating goodness of fit

Conformational Analysis of this compound in the Solid State

The X-ray structure would reveal the preferred conformation of the molecule in the crystal lattice. This includes the precise bond lengths, bond angles, and torsion angles. A key conformational feature would be the torsion angle between the phenyl ring and the propan-2-amine substituent, which would indicate the degree of rotational freedom and the steric hindrance between the two moieties.

Advanced Mass Spectrometry Techniques for Structural Confirmation of this compound

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass.

The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities, which is a definitive indicator for the presence of a single bromine atom.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. A prominent fragment would be expected from the loss of a methyl group, resulting in a stable benzylic carbocation. The fragmentation pattern provides a fingerprint that can be used for structural elucidation and confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values from ion mobility-mass spectrometry to add another layer of structural confirmation.

The following table summarizes the predicted mass spectrometry data.

IonAdductPredicted m/z
[M]⁺231.0053
[M+H]⁺232.0132
[M+Na]⁺253.9951
[M-H]⁻229.9986

Note: m/z values are based on the most abundant isotopes and are predictive.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds. These frequencies are unique to specific bond types and their local chemical environment, providing a molecular "fingerprint."

For this compound, the key functional groups expected to exhibit characteristic vibrational modes are the primary amine (-NH2), the substituted benzene (B151609) ring, the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and the aliphatic carbon-hydrogen (C-H) bonds of the propan-2-amine moiety.

Theoretical Infrared (IR) and Raman Spectral Data:

The following tables outline the predicted vibrational frequencies and their assignments for the principal functional groups in this compound. These predictions are based on the known frequency ranges for similar functional groups in related molecules.

Interactive Data Table: Predicted Infrared (IR) Absorptions

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3250N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)Medium to Strong, Doublet
3080 - 3010Aromatic C-H StretchingPhenyl RingMedium to Weak
2980 - 2870Aliphatic C-H Stretching-CH₃, -C-HMedium to Strong
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to Strong
1580 - 1450C=C StretchingPhenyl RingMedium to Strong, Multiple Bands
1250 - 1180C-F StretchingAryl-FluorineStrong
1250 - 1020C-N StretchingAliphatic AmineMedium
900 - 690Aromatic C-H Out-of-Plane BendingPhenyl RingStrong
600 - 500C-Br StretchingAryl-BromineMedium to Strong

Interactive Data Table: Predicted Raman Scattering Peaks

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3080 - 3010Aromatic C-H StretchingPhenyl RingStrong
2980 - 2870Aliphatic C-H Stretching-CH₃, -C-HStrong
1600 - 1550C=C Stretching (Ring Breathing)Phenyl RingStrong
1250 - 1180C-F StretchingAryl-FluorineMedium
1000Ring Breathing ModePhenyl RingStrong, Sharp
600 - 500C-Br StretchingAryl-BromineStrong

Detailed Research Findings (Theoretical):

A detailed analysis of the expected vibrational modes provides deeper insight into the molecular structure of this compound.

Amine Group Vibrations: The primary amine group is expected to show two distinct N-H stretching bands in the IR spectrum, corresponding to asymmetric and symmetric vibrations. The N-H bending, or scissoring, vibration typically appears in the 1620-1580 cm⁻¹ region.

Aromatic Ring Vibrations: The substituted benzene ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are anticipated at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of the C-H out-of-plane bending vibrations in the fingerprint region (900-690 cm⁻¹).

Halogen-Carbon Vibrations: The presence of both fluorine and bromine substituents introduces specific vibrational modes. The C-F stretching vibration is typically strong and found in the 1250-1180 cm⁻¹ range. The C-Br stretching vibration is expected at a much lower frequency, in the 600-500 cm⁻¹ region, due to the heavier mass of the bromine atom.

Aliphatic Chain Vibrations: The propan-2-amine side chain will contribute to the spectrum through its C-H stretching and bending vibrations. The stretching vibrations of the methyl (-CH₃) and methine (-C-H) groups will appear in the 2980-2870 cm⁻¹ region.

The combination of these predicted IR and Raman active vibrational modes would provide a comprehensive picture of the functional groups present in this compound, allowing for its unambiguous identification and structural confirmation.

Theoretical and Computational Chemistry of 2 5 Bromo 2 Fluorophenyl Propan 2 Amine

Quantum Chemical Calculations on 2-(5-Bromo-2-fluorophenyl)propan-2-amine

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the molecular world. For this compound, these calculations can elucidate its stability, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules like this compound. aps.org DFT studies typically involve the use of functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to provide a detailed description of the electron density and derived properties. nih.gov

For analogous compounds, DFT calculations have been instrumental in understanding their electronic and quantum chemical properties. dntb.gov.ua For instance, in a study on a different bromo-substituted organic molecule, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute interaction energies. mdpi.com In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT with the B3LYP and M06-2X functionals was employed to investigate its molecular and electronic structure. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. espublisher.com A smaller gap generally suggests higher reactivity. For a related benzodiazepin derivative, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com Another study on a furan (B31954) derivative revealed an energy gap of 3.08 eV, suggesting significant chemical reactivity. dntb.gov.ua

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MESP) maps, which identify electrophilic and nucleophilic sites within the molecule. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Computational ParameterTypical Values for Similar CompoundsSignificance
HOMO EnergyVaries (e.g., -6 to -8 eV)Relates to electron-donating ability
LUMO EnergyVaries (e.g., -1 to -3 eV)Relates to electron-accepting ability
HOMO-LUMO Gap~3-4 eV dntb.gov.uaespublisher.comIndicator of chemical reactivity and stability
Dipole MomentVariesMeasure of molecular polarity
PolarizabilityVariesDescribes the ease of electron cloud distortion

Ab Initio Methods for Geometry Optimization of this compound

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment, such as solvents. By simulating the motion of atoms and molecules, MD can predict how this compound might behave in different media, which is crucial for understanding its solubility and transport properties. These simulations can also be used to explore the stability of different conformers and the flexibility of the molecule.

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry provides powerful tools for predicting the reactivity of molecules. The HOMO and LUMO energies obtained from DFT calculations are fundamental in this regard. espublisher.com The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the LUMO distribution indicates sites susceptible to nucleophilic attack.

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index (ω), can quantify the reactivity of this compound. For instance, the electrophilicity index is a measure of an electrophile's ability to accept electrons. researchgate.net These descriptors can be used to compare the reactivity of a series of related compounds. researchgate.net

Furthermore, computational methods can be used to map out potential reaction pathways by calculating the energy profiles of reactions, including the structures and energies of transition states. This information is vital for understanding reaction mechanisms and predicting reaction outcomes.

Reactivity DescriptorDefinitionSignificance
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to change in electron distribution
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons

Structure-Property Relationship Studies of this compound using Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. For this compound, computational approaches can be used to calculate various molecular descriptors, which are then used to build predictive models. researchgate.net

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By correlating these descriptors with experimentally determined properties of a series of related compounds, a robust predictive model can be developed. researchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For example, predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which is useful in mass spectrometry-based studies. uni.lu

Analytical Methodologies for Purity and Advanced Characterization of 2 5 Bromo 2 Fluorophenyl Propan 2 Amine

Chromatographic Method Development for High Purity 2-(5-Bromo-2-fluorophenyl)propan-2-amine

Chromatographic techniques are central to the separation and quantification of this compound from related substances and impurities. biomedres.us Method development focuses on achieving high resolution, sensitivity, and robustness to ensure accurate purity assessment. chromatographyonline.com High-performance liquid chromatography (HPLC) is a primary tool, valued for its precision in both qualitative and quantitative analysis of pharmaceutical products. wjpmr.com

The presence of a chiral center in this compound necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. The biological and pharmacological activities of enantiomers can differ significantly, making the control of enantiomeric purity a critical regulatory requirement. nih.govnih.gov Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for this purpose. nih.govmdpi.com

The development of a chiral separation method involves screening various CSPs to find one that provides adequate selectivity for the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and often effective for separating a broad range of chiral compounds, including amines. nih.govacs.org Cyclodextrin-based CSPs are also highly applicable for enantioseparations. nih.gov

The choice of mobile phase is crucial for optimizing the separation. Different modes of chromatography can be employed:

Normal-Phase Mode: Typically uses hexane and an alcohol (e.g., ethanol, isopropanol), which often provides excellent selectivity on polysaccharide CSPs.

Polar Organic Mode: Utilizes polar organic solvents like acetonitrile and methanol.

Supercritical Fluid Chromatography (SFC): Employs supercritical carbon dioxide with a polar co-solvent (modifier) like methanol. SFC is increasingly chosen for its speed, reduced solvent consumption, and high efficiency in chiral separations. chromatographyonline.com

For amine compounds, mobile phase additives are often required to improve peak shape and resolution. An acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine) are commonly used to suppress undesirable interactions with the stationary phase. chromatographyonline.com

Table 1: Potential Chiral HPLC/SFC Conditions for Enantiomeric Purity

Parameter Condition Purpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Provides chiral recognition and separation.
Column Dimensions 250 x 4.6 mm, 5 µm Standard analytical dimensions for resolution.
Mobile Phase (SFC) CO₂ / Methanol with additives "Green" and fast separation.
Mobile Phase (Normal Phase) Hexane / Ethanol with additives Traditional and effective for many CSPs.
Additives Trifluoroacetic Acid (TFA) / Triethylamine (TEA) Improves peak symmetry and resolution for amines. chromatographyonline.com
Flow Rate 1.0 mL/min (HPLC), 3.0 mL/min (SFC) Optimized for efficiency and analysis time.

| Detection | UV at 220 nm | General-purpose detection for aromatic compounds. |

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in pharmaceutical substances. biomedres.us Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines for the control of impurities. pharmatutor.org Ultra-High Performance Liquid Chromatography (UHPLC) is a state-of-the-art technique for this purpose, offering significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. tandfonline.com These benefits are achieved by using columns packed with smaller particles (typically sub-2 µm). sigmaaldrich.com

A typical UHPLC method for impurity profiling of this compound would be a reversed-phase gradient method. This allows for the separation of compounds with a wide range of polarities. The method must be capable of separating the main compound from process-related impurities (e.g., unreacted starting materials, intermediates) and potential degradation products.

Method development involves several key steps:

Column Selection: A C18 column is a common starting point, offering broad applicability.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is optimized to ensure good peak shape for the basic amine compound.

Gradient Optimization: The gradient elution profile (the change in organic solvent concentration over time) is adjusted to achieve separation of all known and potential impurities from the main peak and each other. chromatographyonline.com

Detector Selection: A photodiode array (PDA) detector is often used to obtain spectral data, which can help in peak identification and purity assessment. Coupling UHPLC with mass spectrometry (UHPLC-MS) provides a powerful tool for the structural characterization of unknown impurities. tandfonline.com

Table 2: Typical UHPLC Parameters for Impurity Profiling

Parameter Condition Purpose
Column Reversed-Phase C18 or C8, < 2 µm particle size High-efficiency separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase for good peak shape of amines.
Mobile Phase B Acetonitrile or Methanol Organic modifier for eluting compounds.
Gradient 5% to 95% B over 10-15 minutes Separates a wide range of potential impurities.
Flow Rate 0.4 - 0.6 mL/min Optimized for small particle size columns.
Column Temperature 30 - 40 °C Ensures reproducible retention times.

| Detection | PDA (e.g., 210-400 nm) and/or Mass Spectrometry (MS) | Provides quantitative data and structural information. tandfonline.com |

Advanced Spectroscopic Quantification of this compound in Chemical Reactions

Monitoring the progress of chemical reactions is essential for process understanding, optimization, and control. Advanced spectroscopic techniques allow for real-time, in-situ analysis of reaction mixtures without the need for sampling. spectroscopyonline.com This provides valuable kinetic and mechanistic data, helping to maximize yield and minimize impurity formation. dr-kiehl.net

For the synthesis of this compound, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful. europeanpharmaceuticalreview.com

NMR Spectroscopy: On-line or in-situ NMR provides structurally rich, quantitative information about every component in a reaction mixture over time. dr-kiehl.netnih.gov By monitoring the disappearance of reactant signals and the appearance of product signals, a precise reaction profile can be generated. For this specific compound, ¹H NMR could track the signals of the propan-2-amine group, while ¹⁹F NMR offers a highly sensitive and specific probe to monitor changes at the fluorophenyl ring.

FTIR Spectroscopy: This technique monitors the vibrational modes of molecules. It is particularly useful for tracking changes in functional groups. For example, the formation of the primary amine group could be monitored by observing the appearance of characteristic N-H stretching bands.

These process analytical technology (PAT) tools are non-intrusive and can be integrated directly into a reaction vessel via fiber-optic probes, providing continuous data throughout the synthesis. europeanpharmaceuticalreview.com

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

Technique Information Provided Application to Synthesis
NMR Spectroscopy Quantitative concentration of reactants, intermediates, and products. dr-kiehl.net Monitor formation of the amine product and consumption of precursors in real-time.
FTIR Spectroscopy Changes in functional groups. Track the conversion of a precursor (e.g., a ketone) to the final amine product.
Raman Spectroscopy Molecular vibrations, complementary to IR. Provides insights into chemical composition and bonding. youtube.com

| UV-Vis Spectroscopy | Changes in chromophores and concentration. solubilityofthings.com | Monitor reactions involving changes in conjugation or colored species. |

Chemoinformatic Analysis and Database Integration of this compound

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, these tools can predict a range of properties, aiding in analytical method development and providing insights into potential biological activity.

Property Prediction: Software can estimate key physicochemical properties such as pKa, logP (lipophilicity), solubility, and boiling point. This information is valuable for designing chromatographic separations and extraction procedures.

Spectral Prediction: NMR spectra (¹H, ¹³C, ¹⁹F) can be simulated to aid in the structural confirmation of the synthesized compound and the identification of impurities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate chemical structure to a specific property or activity. For aromatic amines, QSAR models have been developed to predict properties like mutagenicity or carcinogenicity. nih.govresearchgate.net Applying such models to this compound can provide an early assessment of its potential toxicological profile based on its structural features. The presence of fluorine can significantly influence these properties. nih.gov

Integrating all analytical and predicted data into a centralized database is crucial for effective data management. This database would house chromatographic methods, validation data, spectra (NMR, MS, IR), impurity profiles, and predicted properties, creating a comprehensive knowledge base for the compound.

Table 4: Chemoinformatic Descriptors and Their Applications

Descriptor/Tool Predicted Information Relevance for Analysis
pKa Prediction Ionization constant of the amine group. Essential for selecting mobile phase pH in HPLC.
logP Prediction Octanol-water partition coefficient. Predicts retention behavior in reversed-phase HPLC.
NMR Prediction Chemical shifts and coupling constants. Aids in spectral assignment and structure verification.
QSAR Models Potential toxicity or biological activity. nih.gov Provides preliminary safety assessment based on structure.

| Molecular Modeling | 3D conformation and electronic properties. | Helps understand interactions with chiral stationary phases. |

Standardization and Reference Material Development for this compound

A reference standard is a highly purified and well-characterized material that serves as a benchmark for analytical measurements. pharmtech.com The development of a reference standard for this compound is a critical step to ensure the accuracy and validity of all qualitative and quantitative analyses. usp.org Its use is essential for assays, impurity quantification, and method validation. knorspharma.com

The qualification of a reference standard involves a rigorous and comprehensive characterization process to confirm its identity and establish its purity. pharmtech.com This typically includes:

Structural Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity is determined using multiple, orthogonal analytical techniques to provide a comprehensive profile. This includes:

Chromatographic purity by a validated HPLC or UHPLC method. enamine.net

Analysis for residual solvents by Gas Chromatography (GC).

Determination of inorganic impurities (e.g., sulfated ash).

Water content analysis (e.g., by Karl Fischer titration).

Potency Assignment: The final purity value, or potency, is typically determined by a mass balance approach, subtracting the percentages of all identified impurities from 100%. Alternatively, a quantitative NMR (qNMR) method can be used for direct potency assignment against a certified internal standard.

This highly characterized material is then used as the primary reference standard for routine quality control testing, ensuring batch-to-batch consistency and compliance with regulatory standards. amazonaws.com

Table 5: Analytical Characterization for Reference Standard Qualification

Test Method(s) Purpose
Identity ¹H NMR, ¹³C NMR, MS, IR Confirms the chemical structure is correct. pharmatutor.org
Chromatographic Purity HPLC/UHPLC (with PDA) Quantifies organic process-related impurities.
Residual Solvents Headspace Gas Chromatography (GC-HS) Quantifies volatile solvents from the synthesis.
Water Content Karl Fischer Titration Determines the amount of water in the material.
Inorganic Impurities Sulfated Ash / ICP-MS Measures non-volatile inorganic content. pharmatutor.org

| Potency (Assay) | Mass Balance or Quantitative NMR (qNMR) | Assigns the final purity value to the standard. |

Q & A

Q. What are the recommended synthetic methodologies for 2-(5-Bromo-2-fluorophenyl)propan-2-amine, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors. For example, a nucleophilic substitution or coupling reaction may introduce the propan-2-amine moiety. Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps to minimize side reactions.
  • Catalyst selection : Using palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .
  • Purification techniques : Employing column chromatography with silica gel or preparative HPLC to isolate the target compound from byproducts . Yield improvements are achievable via continuous flow reactors, which enhance mixing and heat transfer compared to batch methods .

Q. How can X-ray crystallography confirm the structural configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Dissolving the compound in a solvent (e.g., ethanol/water) and allowing slow evaporation to form high-quality crystals.
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) to measure reflection intensities.
  • Structure refinement : Applying SHELXL for small-molecule refinement to resolve atomic positions and validate stereochemistry . The bromine and fluorine atoms act as heavy atoms, improving phasing accuracy and reducing model bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Methodological approaches to address this include:

  • Orthogonal assays : Combining enzyme-linked immunosorbent assays (ELISAs), fluorescence polarization, and surface plasmon resonance (SPR) to cross-validate binding affinities .
  • Meta-analysis : Statistically aggregating data from independent studies to identify trends obscured by experimental noise .
  • Solvent standardization : Using dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?

The compound’s chiral center necessitates enantioselective synthesis. Effective strategies include:

  • Chiral auxiliaries : Employing Evans oxazolidinones to induce asymmetry during alkylation steps.
  • Catalytic asymmetric synthesis : Using chiral ligands like BINAP with ruthenium catalysts for hydrogenation .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) with UV detection to quantify enantiomeric excess (ee) ≥98% .

Q. How do halogen substitutions on the phenyl ring influence the physicochemical and pharmacological properties of 2-arylpropan-2-amine derivatives?

Halogens modulate lipophilicity, electronic effects, and binding interactions:

  • Bromine : Increases molecular weight and lipophilicity (logP), enhancing blood-brain barrier penetration. Its steric bulk may sterically hinder non-target interactions .
  • Fluorine : Electron-withdrawing effects stabilize aromatic rings and improve metabolic stability by resisting cytochrome P450 oxidation . Comparative studies of analogs (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine) reveal halogen positioning impacts receptor binding kinetics and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.